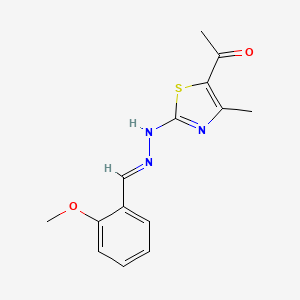![molecular formula C14H13N3O4S B2880425 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 941909-55-3](/img/structure/B2880425.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazole derivatives, such as N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide , are known to have various pharmaceutical applications . They have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .
Synthesis Analysis
Thiazole derivatives can be synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The structure of the synthesized compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Molecular Structure Analysis
The structure of thiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions. For example, they can be used to obtain free carbene particles and complexed with transition metals .Physical And Chemical Properties Analysis
Thiazole derivatives have various physical and chemical properties. For example, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide has a molecular weight of 370.47.Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound’s benzothiazole and oxazole moieties suggest potential antitumor properties. Researchers have investigated its effects on cancer cell lines, including breast, lung, and colon cancer. Preliminary studies indicate that it may inhibit cell proliferation and induce apoptosis, making it a candidate for further investigation as an anticancer agent .
Anti-Inflammatory Properties
Given its structural resemblance to other anti-inflammatory compounds, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has been studied for its ability to modulate inflammatory pathways. It may interfere with cytokine production, thus potentially mitigating inflammation-related diseases .
Neuroprotective Effects
The compound’s benzothiazole ring has been associated with neuroprotective properties. Researchers have explored its impact on neuronal cell viability, oxidative stress, and neuroinflammation. It could be relevant in conditions like Alzheimer’s disease or Parkinson’s disease .
Antimicrobial Activity
In vitro studies have examined the compound’s antibacterial and antifungal effects. Its unique structure may interfere with microbial growth, making it a candidate for novel antimicrobial agents .
Photophysical Applications
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide exhibits interesting photophysical properties. Researchers have explored its fluorescence behavior, which could have applications in sensors, imaging, or optoelectronic devices .
Chemical Biology and Medicinal Chemistry
The compound’s diverse properties make it intriguing for chemical biology and drug discovery. Scientists have synthesized analogs and derivatives to optimize its activity. Its interactions with biological targets and potential binding sites are areas of active investigation .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-6-8(17-21-7)13(18)16-14-15-11-9(19-2)4-5-10(20-3)12(11)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXLQAHHOYMKGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-oxo-4-(2-pyridinylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2880343.png)
![2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2880344.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2880345.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2880346.png)
![6-(4-Bromophenyl)-2-[(3-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2880347.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2880349.png)



![{2-[(4-Methylpentan-2-YL)oxy]pyridin-4-YL}methanamine](/img/structure/B2880357.png)
![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2880360.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2880362.png)

![N-(2,3-dimethylphenyl)-5-[(3-methoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)